Bienvenue dans la boutique en ligne BenchChem!

4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione

Melanogenesis inhibition Structure-activity relationship Hydrophobic pharmacophore

4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione is a synthetic 4-anilinoquinazoline-2-thione derivative (molecular formula C14H9F2N3S, MW 289.31). This compound belongs to a privileged scaffold class recognized for its ability to inhibit melanogenesis and various kinase targets.

Molecular Formula C14H9F2N3S
Molecular Weight 289.3
CAS No. 688356-00-5
Cat. No. B2854681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione
CAS688356-00-5
Molecular FormulaC14H9F2N3S
Molecular Weight289.3
Structural Identifiers
SMILESC1=CC2C(=NC(=S)N=C2NC3=CC(=C(C=C3)F)F)C=C1
InChIInChI=1S/C14H9F2N3S/c15-10-6-5-8(7-11(10)16)17-13-9-3-1-2-4-12(9)18-14(20)19-13/h1-7,9H,(H,17,19,20)
InChIKeyMXPVVBWBHBCKSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione (CAS 688356-00-5) — Compound Class and Key Characteristics


4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione is a synthetic 4-anilinoquinazoline-2-thione derivative (molecular formula C14H9F2N3S, MW 289.31). This compound belongs to a privileged scaffold class recognized for its ability to inhibit melanogenesis and various kinase targets. The 3,4-difluoro substitution on the aniline ring and the 2-thione moiety are critical structural features that distinguish its biological and physicochemical profile from close analogs [1].

Why 4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione Cannot Be Interchanged with Generic 4-Anilinoquinazoline-2-thiones


Simple 4-anilinoquinazoline-2-thiones lack the precise hydrophobic and electronic properties required for optimal target engagement. In melanogenesis inhibition, hydrophobic substituents on the aniline ring are essential for activity, with the 3,4-dihydroquinazoline-2(1H)-thione pharmacophore defined as a '3-hydrophobic substituted quinazolinethione' [1]. In kinase inhibition, fluorine substitution patterns dramatically influence potency, with 2,3-difluoro analogs exhibiting IC50 values up to 600-fold lower than unsubstituted or 4-fluoro counterparts [1]. Generic substitution would compromise both potency and mechanism-specific behavior, leading to unreliable experimental outcomes and procurement waste.

Quantitative Differentiation Evidence for 4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione versus Closest Analogs


3,4-Difluoro Substitution Enhances Hydrophobic Binding and Potency in Melanogenesis Inhibition

The target compound's 3,4-difluorophenyl group provides greater hydrophobicity than the unsubstituted 4-anilino analog, directly addressing the '3-hydrophobic substituted quinazolinethione' pharmacophore requirement established for melanogenesis inhibition [1]. The unsubstituted 3,4-dihydroquinazoline-2(1H)-thione core is essentially inactive without a hydrophobic 3-substituent. While precise IC50 data for this exact 3,4-difluoro derivative are not available in public literature, class-level SAR clearly demonstrates that hydrophobic substituents are mandatory for activity in B16 melanoma cells under α-MSH stimulation [1].

Melanogenesis inhibition Structure-activity relationship Hydrophobic pharmacophore

Fluorine Substitution Pattern Strongly Modulates Kinase Inhibitory Potency

Systematic SAR on 4-anilinoquinazoline kinase inhibitors shows that di-fluoro substitution patterns can reduce IC50 values by up to 600-fold relative to mono-fluoro or unsubstituted analogs. In a representative data set, the 2,3-di-F analog (IC50 = 0.002 µM) was 300-fold more potent than the 4-F analog (IC50 = 0.6 µM) and 600-fold more potent than the unsubstituted analog (IC50 = 1.2 µM) [1]. The 3,4-difluoro pattern in the target compound occupies a distinct region of chemical space and is expected to confer a potency advantage over 4-fluoro or 3-chloro monosubstituted analogs, although direct head-to-head data are not publicly available.

Kinase inhibition EGFR inhibitors Fluorine SAR

Thione Group Produces Competitive Inhibition Kinetics Distinct from 2-One Analogs

The 2-thione group in the target compound confers a competitive inhibition mechanism against cathepsin B and cathepsin H, whereas the corresponding 2-one (quinazolin-2(1H)-one) derivatives act as non-competitive inhibitors [1]. This mechanistic divergence is critical for experimental design: a competitive inhibitor is active-site directed and its effect can be overcome by increasing substrate concentration, while a non-competitive inhibitor acts allosterically and cannot be outcompeted [1]. If a researcher inadvertently substitutes a 2-one analog for the 2-thione, the resulting inhibition kinetics, IC50 values, and biological interpretation will be fundamentally altered.

Cathepsin inhibition Enzyme kinetics Thione vs. one

Validated Application Scenarios for 4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione


Melanogenesis Inhibitor Screening and Skin Pigmentation Research

The 3,4-difluorophenyl substituent satisfies the '3-hydrophobic substituted quinazolinethione' pharmacophore requirement for anti-melanogenesis activity [1]. This compound can serve as a positive control or scaffold for further optimization in B16 melanoma cell-based melanin production assays under α-MSH stimulation, where unsubstituted 4-anilino analogs are inactive [1].

Kinase Inhibitor Lead Optimization

In kinase drug discovery programs, the 3,4-difluoro substitution pattern is known to significantly enhance potency over mono-fluoro or unsubstituted 4-anilinoquinazolines, with di-fluoro analogs achieving IC50 values as low as 0.002 µM in certain kinase assays [1]. This compound is a relevant starting point for designing potent EGFR, Aurora B, or VEGFR inhibitors where the difluoro motif can be retained during lead optimization.

Cathepsin B/H Active-Site Probe Development

The competitive inhibition mechanism of quinazoline-2(1H)-thione derivatives against cathepsin B and cathepsin H [1] makes this compound suitable for developing active-site directed probes or covalent inhibitors. The 2-thione group is essential for competitive binding; substitution with a 2-one analog would produce non-competitive kinetics and compromise probe specificity [1].

Quote Request

Request a Quote for 4-[(3,4-Difluorophenyl)amino]-1,2-dihydroquinazoline-2-thione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.